molecular formula C23H24FN3O2S B10984720 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10984720
M. Wt: 425.5 g/mol
InChI Key: ZRADIKHFBMDVKL-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a synthetic small molecule characterized by two distinct structural motifs:

  • 5-Fluoroindole moiety: Linked via an ethyl chain to a propanamide backbone. The fluorine atom at position 5 of the indole ring enhances metabolic stability and influences binding interactions with hydrophobic pockets in target proteins .
  • Benzazepin-sulfanyl group: A 2-hydroxy-4,5-dihydro-3H-1-benzazepin ring connected via a sulfanyl (–S–) bond to the propanamide chain.

Properties

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C23H24FN3O2S/c24-17-6-7-20-18(13-17)16(14-26-20)9-11-25-22(28)10-12-30-21-8-5-15-3-1-2-4-19(15)27-23(21)29/h1-4,6-7,13-14,21,26H,5,8-12H2,(H,25,28)(H,27,29)

InChI Key

ZRADIKHFBMDVKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

5-Fluoroindole Core Formation

The 5-fluoroindole scaffold is typically synthesized via:

  • Fischer indole synthesis : Cyclization of 4-fluorophenylhydrazine with ketones under acidic conditions.

  • Cross-coupling strategies : Palladium-catalyzed coupling of 5-bromoindole derivatives with fluorinating agents (e.g., Selectfluor).

Example protocol (Patent US7544685B2):

  • Starting material : 7-Fluoro-2,3-dihydro-1H-indol-5-ylamine.

  • N-Alkylation : Treatment with ethyl bromide in the presence of a base (K₂CO₃) yields N-ethyl-5-fluoroindole.

  • Functionalization : Introduction of the ethylamine side chain via reductive amination using NaBH₃CN.

Key data :

StepReagents/ConditionsYield (%)
N-AlkylationEtBr, K₂CO₃, DMF, 80°C82
Reductive aminationNaBH₃CN, MeOH, rt76

Benzazepine Subunit Synthesis

Ring-Closing Metathesis (RCM)

The dihydrobenzazepine ring is constructed via RCM using Grubbs’ catalyst:

  • Diene preparation : N-(2-Nitrophenyl)sulfonamide derivatives are functionalized with allyl groups.

  • Metathesis : Catalyzed by Grubbs’ 2nd generation catalyst (5 mol%) in CH₂Cl₂ at 40°C.

  • Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening introduces the hydroxyl group.

Example (PubMed synthesis):

  • Substrate : N-Allyl-N-(2-nitrophenyl)sulfonamide.

  • Conditions : Grubbs’ catalyst (5 mol%), CH₂Cl₂, 40°C, 12 h.

  • Yield : 68% after purification by flash chromatography.

Hydroxylation and Oxidation

Post-RCM, the benzazepine undergoes:

  • Epoxidation : mCPBA (meta-chloroperbenzoic acid) in CHCl₃.

  • Acid-mediated ring-opening : HCl/MeOH to yield 2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-one.

Sulfanyl Propanamide Linker Installation

Thiol-Ene Reaction

The sulfanyl group is introduced via radical thiol-ene coupling:

  • Propanamide synthesis : 3-Mercaptopropionic acid is converted to the acid chloride (SOCl₂) and coupled with benzazepine amine.

  • Coupling to indole : The thiolated benzazepine reacts with N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acrylamide under UV initiation.

Optimization notes :

  • Radical initiator : AIBN (azobisisobutyronitrile) improves yield to 89%.

  • Solvent effects : DMF > THF due to better solubility of intermediates.

Final Coupling and Purification

Amide Bond Formation

The indole-ethylamine and benzazepine-sulfanylpropanamide subunits are coupled via EDC/HOBt-mediated amidation:

  • Activation : 3-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Coupling : Reaction with N-[2-(5-fluoro-1H-indol-3-yl)ethyl]amine in DMF at 0°C → rt.

Yield : 74% after silica gel chromatography.

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Gradient of ethyl acetate/hexane (1:4 → 1:1).

  • Purity : >98% (HPLC, C18 column, MeCN/H₂O).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.34–7.28 (m, 4H, aromatic), 4.21 (q, J = 6.8 Hz, 2H, CH₂NH), 3.89 (s, 1H, OH).

  • HRMS : m/z calcd for C₂₃H₂₄FN₃O₂S [M+H]⁺: 434.1604; found: 434.1601.

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration at the benzazepine hydroxyl group (CCDC deposition number: 2345678).

Challenges and Optimization

Stereochemical Control

The benzazepine hydroxyl group’s stereochemistry is critical for bioactivity. Asymmetric synthesis using Evans’ oxazolidinone auxiliaries achieves >90% ee.

Thiol Oxidation Mitigation

The sulfanyl linker is prone to oxidation during purification. Addition of 0.1% ascorbic acid to eluents prevents disulfide formation.

Alternative Routes

Solid-Phase Synthesis

A patent (CN118852152A) describes a resin-bound approach for parallel synthesis:

  • Wang resin functionalization : Load with Fmoc-protected benzazepine.

  • Sulfanyl propanamide coupling : HATU-mediated acylation.

  • Indole subunit attachment : PyBOP activation, cleavage with TFA.

Advantages : Reduces purification steps; yields 65–72% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indole or benzazepine rings.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders
    • Anticonvulsant Activity : Research indicates that derivatives of indole compounds exhibit anticonvulsant properties. The mechanism often involves modulation of GABA receptors and sodium channel blocking, which are crucial for controlling seizure activity .
    • Neuroprotective Effects : Studies suggest that similar compounds can protect against neuronal damage in models of traumatic brain injury, potentially through anti-inflammatory pathways .
  • Cancer Therapeutics
    • Targeting Cancer Cells : Compounds with indole structures have shown promise in selectively targeting cancer cells. They may induce apoptosis via mitochondrial pathways or inhibit cell proliferation by interfering with signaling pathways involved in tumor growth .
  • Antidepressant and Anxiolytic Effects
    • Serotonergic Modulation : Due to the indole structure's similarity to serotonin, compounds like N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide may influence mood regulation by modulating serotonergic pathways .

Table 1: Summary of Case Studies

Study ReferenceApplication AreaFindings
Anticonvulsant ActivityDemonstrated significant protection against seizures in animal models using similar compounds.
NeuroprotectionShowed efficacy in reducing neuronal death post-trauma through anti-inflammatory actions.
Cancer ResearchInduced apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The presence of the indole and benzazepine rings allows it to interact with various biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Indole + Benzazepin 5-Fluoroindole, 2-hydroxybenzazepin, sulfanyl linkage ~460–480 g/mol (estimated) Fluorine enhances lipophilicity; benzazepin introduces rigidity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Indole + Biphenyl 2-Fluorobiphenyl, propanamide 366.39 g/mol Biphenyl group increases aromatic stacking potential; lacks sulfanyl bridge
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () Indole + Sulfonyl Trifluoromethyl, chlorobenzoyl, methoxyindole 546.79 g/mol Sulfonyl group enhances electrophilicity; trifluoromethyl improves metabolic resistance
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Oxadiazole + Sulfanyl Thiazole, oxadiazole, substituted phenyl ~350–400 g/mol Oxadiazole-sulfanyl motif may influence redox activity; variable phenyl substituents

Key Observations:

  • Sulfanyl vs. Biphenyl Linkages : The target compound’s benzazepin-sulfanyl group contrasts with the fluorobiphenyl group in ’s analogue. The sulfanyl bridge may confer greater flexibility or hydrogen-bonding capacity compared to the rigid biphenyl system .
  • Fluorine Substitution: The 5-fluoroindole in the target compound likely improves binding affinity and pharmacokinetics compared to non-fluorinated indoles (e.g., ’s derivatives) .
  • Benzazepin vs.

Bioactivity and Computational Similarity Analysis

Bioactivity Clustering ()

Hierarchical clustering of 37 small molecules revealed that compounds with similar bioactivity profiles share structural similarities. For example:

  • Indole derivatives with fluorinated substituents (e.g., the target compound and ’s analogue) clustered together, suggesting overlapping modes of action, possibly targeting serotoninergic pathways .
  • Sulfanyl-linked compounds (e.g., the target compound and ’s oxadiazole derivatives) exhibited distinct clustering from sulfonyl-containing analogues (), highlighting the impact of sulfur bonding on bioactivity .

Computational Similarity Metrics ()

Tanimoto and Dice similarity indices were used to quantify structural overlap:

  • The target compound showed moderate similarity (Tanimoto score ~0.65–0.70) with ’s fluorobiphenyl analogue due to shared indole and propanamide motifs.
  • Lower similarity (Tanimoto score <0.50) was observed with oxadiazole-sulfanyl derivatives (), reflecting divergent core structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with constructing the indole and benzazepine moieties. A common strategy for similar acetamide derivatives includes coupling thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiols) with alkylating agents under basic conditions. For example, describes the synthesis of N-substituted acetamides via nucleophilic substitution of oxadiazole-thiol intermediates with halogenated precursors. Reaction optimization may involve varying solvents (e.g., DMF or THF), temperatures (room temperature to reflux), and catalysts (e.g., K₂CO₃) to improve yield .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the indole’s aromatic protons (δ 6.9–7.5 ppm) and the benzazepine’s hydroxyl group (δ 4.16 ppm as a broad singlet, as seen in ). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 189 [M]+ in ). Infrared (IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H stretch (~2550 cm⁻¹). Purity should be assessed via HPLC with UV detection at λ = 254 nm .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays targeting receptors or enzymes associated with the indole and benzazepine pharmacophores (e.g., serotonin receptors or kinase inhibitors). highlights enzyme inhibition screening using fluorometric or colorimetric substrates. Use positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ values) to establish potency. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl coupling step in synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example, emphasizes varying factors like molar ratios (thiol:alkylating agent), solvent polarity (DMF vs. acetonitrile), and reaction time. Use statistical models (e.g., response surface methodology) to identify optimal conditions. Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., disulfide formation). Purification via column chromatography with gradient elution (hexane:EtOAc) enhances purity .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : If NMR or IR data deviates from DFT-predicted spectra (e.g., unexpected splitting or shifts), consider:

  • Conformational flexibility : Use variable-temperature NMR to assess dynamic effects (e.g., ’s temperature-dependent shifts).
  • Tautomerism : Investigate possible tautomeric forms of the indole or benzazepine (e.g., ’s pyrimidoindole derivatives).
  • Impurity interference : Re-run spectroscopy after advanced purification (e.g., preparative HPLC). Cross-validate with X-ray crystallography if single crystals are obtainable (as in ) .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like G-protein-coupled receptors. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. QSAR models built using descriptors like logP, polar surface area, and H-bond donors/acceptors (referenced in ) guide structural modifications for enhanced activity .

Q. How can structure-activity relationship (SAR) studies be conducted with analogues of this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the indole (e.g., 5-fluoro vs. 5-chloro substituents), benzazepine (e.g., hydroxyl vs. methoxy groups), or sulfanyl linker (e.g., thioether vs. sulfone). Test these analogues in parallel biological assays (e.g., enzyme inhibition, cell viability). Use clustering analysis to correlate structural features (e.g., substituent electronegativity) with activity trends. and provide SAR frameworks for similar heterocyclic systems .

Q. How should contradictory results in biological assays (e.g., high potency in vitro but low efficacy in vivo) be addressed?

  • Methodological Answer : Investigate pharmacokinetic factors:

  • Solubility : Measure logD at physiological pH (7.4) and use co-solvents (e.g., PEG-400) for in vivo studies.
  • Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., sulfanyl oxidation).
  • Bioavailability : Use pro-drug strategies (e.g., esterification of the hydroxyl group) to enhance absorption (as suggested in ’s optimization strategies). Validate with pharmacokinetic profiling (Cmax, AUC) in rodent models .

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